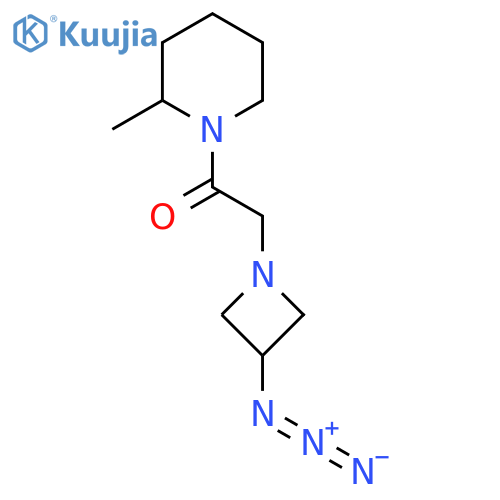Cas no 2098062-07-6 (2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one)
2-(3-アジドアゼチジン-1-イル)-1-(2-メチルピペリジン-1-イル)エタン-1-オンは、アゼチジン環とピペリジン環を有する複雑な構造を持つ化合物です。アジド基(-N3)を有するため、クリックケミストリー反応や生体分子との共有結合修飾に適した特性を示します。2-メチルピペリジン部位は立体障害を生じさせることで分子の立体選択性を高め、薬理活性の最適化に寄与する可能性があります。本化合物は医薬品中間体としての応用が期待され、特に標的型薬剤開発における分子架橋やプローブ合成に有用です。高い反応性と構造的多様性を兼ね備えた点が特徴です。

2098062-07-6 structure
商品名:2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
CAS番号:2098062-07-6
MF:C11H19N5O
メガワット:237.301461458206
CID:4773001
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
- 2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
- 2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
-
- インチ: 1S/C11H19N5O/c1-9-4-2-3-5-16(9)11(17)8-15-6-10(7-15)13-14-12/h9-10H,2-8H2,1H3
- InChIKey: AMMLYMALYKOUCX-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1CC(C1)N=[N+]=[N-])N1CCCCC1C
計算された属性
- せいみつぶんしりょう: 237.15896025 g/mol
- どういたいしつりょう: 237.15896025 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 333
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ぶんしりょう: 237.30
- トポロジー分子極性表面積: 37.9
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-2664-0.5g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-2664-0.25g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| TRC | A171036-1g |
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 1g |
$ 570.00 | 2022-06-08 | ||
| Life Chemicals | F1907-2664-1g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| TRC | A171036-100mg |
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A171036-500mg |
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 500mg |
$ 365.00 | 2022-06-08 | ||
| Life Chemicals | F1907-2664-10g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-2664-2.5g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2664-5g |
2-(3-azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one |
2098062-07-6 | 95%+ | 5g |
$1203.0 | 2023-09-07 |
2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
2098062-07-6 (2-(3-Azidoazetidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one) 関連製品
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
